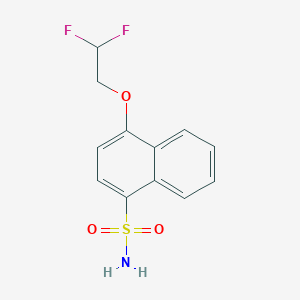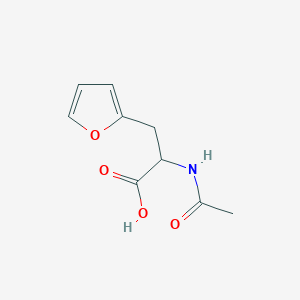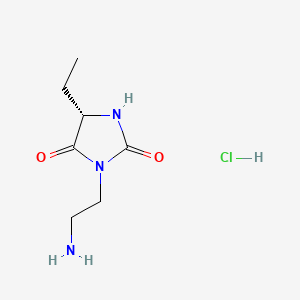![molecular formula C9H19NO4 B13507223 Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate can be synthesized through the esterification reaction of 3-[2-(2-aminoethoxy)ethoxy]propanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-[2-(2-aminoethoxy)ethoxy]propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate has several applications in scientific research:
作用機序
The mechanism by which Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can then interact with various enzymes and receptors in biological systems . The aminoethoxy groups may also play a role in binding to specific sites on proteins or other biomolecules .
類似化合物との比較
Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Ethyl propanoate: Similar structure but lacks the aminoethoxy groups, making it less versatile in biological applications.
The presence of the aminoethoxy groups in this compound makes it unique and potentially more useful in applications requiring specific interactions with biological molecules .
特性
分子式 |
C9H19NO4 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C9H19NO4/c1-2-14-9(11)3-5-12-7-8-13-6-4-10/h2-8,10H2,1H3 |
InChIキー |
MXNIAUZAXARZOV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
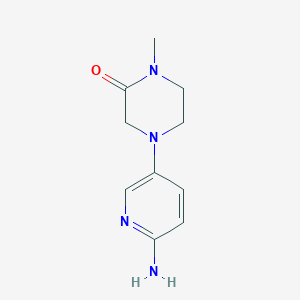
![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
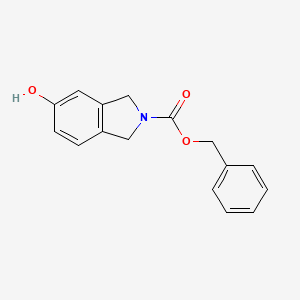
![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
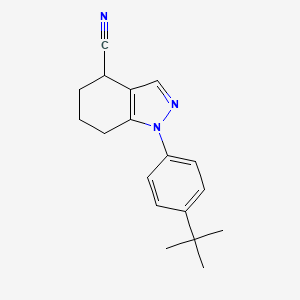
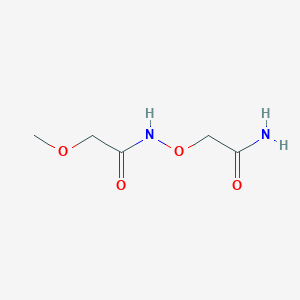
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
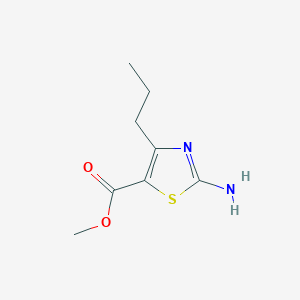
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
